Physicochemical Properties of 4-(Azetidin-3-yl)phenol Hydrochloride: A Technical Whitepaper
Physicochemical Properties of 4-(Azetidin-3-yl)phenol Hydrochloride: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the incorporation of strained nitrogenous heterocycles has become a premier strategy for modulating the physicochemical and pharmacokinetic profiles of drug candidates. 4-(Azetidin-3-yl)phenol hydrochloride (CAS: 7606-33-9) serves as a highly versatile, bifunctional building block[1]. By offering both a rigidified azetidine core—which improves metabolic stability and aqueous solubility—and a reactive phenolic moiety, this scaffold enables the straightforward construction of complex molecular architectures[2]. This whitepaper provides an in-depth analysis of its structural profiling, inherent chemical reactivity, and the self-validating experimental workflows required to accurately characterize its physicochemical properties.
Structural & Electronic Profiling
Molecular Descriptors and Ring Strain
The thermodynamic stability and chemical behavior of 4-(Azetidin-3-yl)phenol are fundamentally dictated by the four-membered azetidine nucleus. The azetidine ring possesses a considerable ring strain energy of approximately 25.4 kcal/mol[3]. This places its stability squarely between the highly reactive, easily opened aziridines (~27.7 kcal/mol) and the practically unstrained, stable pyrrolidines (~5.4 kcal/mol)[4]. This intermediate strain profile is highly advantageous: it provides sufficient stability for standard synthetic handling while maintaining a unique geometric presentation that can favorably alter the target molecule's binding thermodynamics.
Acid-Base Chemistry
As a bifunctional molecule, 4-(Azetidin-3-yl)phenol possesses two distinct ionizable centers:
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The Phenolic Hydroxyl (-OH): A weak acid with a typical pKa in the range of 9.5–10.0.
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The Azetidine Secondary Amine (-NH-): A moderate base. In its supplied form as a hydrochloride salt (MW: 185.65 g/mol )[1], the nitrogen is fully protonated to form an azetidinium cation, which significantly enhances the compound's thermodynamic solubility in aqueous media.
Chemical Reactivity & Mechanistic Pathways
The orthogonal reactivity of the phenol and azetidine groups requires precise mechanistic understanding to prevent unwanted side reactions during library generation.
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Electrophilic Aromatic Substitution (EAS): The phenol ring is an electron-rich aromatic system. The hydroxyl group is a powerful activating moiety that strongly directs incoming electrophiles. Because the para position is already occupied by the azetidine ring, electrophilic attack (e.g., halogenation, nitration) is strictly directed to the ortho positions (C2 and C6)[2].
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N-Derivatization: The secondary amine of the azetidine ring, once liberated from its hydrochloride salt via a mild base, acts as a potent nucleophile. It readily undergoes acylation (yielding neutral amides) or alkylation (yielding tertiary amines)[2].
Caption: Reactivity pathways of 4-(Azetidin-3-yl)phenol highlighting EAS and N-derivatization.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound, synthesizing both theoretical constraints and empirical data.
| Property | Value |
| Chemical Name | 4-(Azetidin-3-yl)phenol hydrochloride |
| CAS Registry Number | 7606-33-9 |
| Molecular Formula | C9H12ClNO |
| Molecular Weight | 185.65 g/mol |
| Azetidine Ring Strain | ~25.4 kcal/mol |
| Predicted pKa (Phenol OH) | 9.5 – 10.0 |
| Predicted pKa (Azetidinium NH2+) | 10.4 – 10.7 |
Experimental Workflows: Self-Validating Protocols
To ensure data integrity during pre-formulation and lead optimization, experimental workflows must be designed with built-in causality and self-validation. Below are the definitive protocols for characterizing 4-(Azetidin-3-yl)phenol hydrochloride.
Determination of pKa via Potentiometric Titration
Causality for Method Selection: While UV-Vis spectrophotometry is standard for phenols, the azetidine nitrogen lacks a strong chromophoric shift upon protonation/deprotonation. Potentiometric titration is therefore the superior, universally applicable choice, allowing for the simultaneous determination of both macroscopic pKa values from a single titration curve[5].
Step-by-Step Methodology:
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Calibration (Self-Validation): Calibrate the pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0) to ensure electrode linearity across the expected basic pKa ranges.
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Sample Preparation: Accurately weigh 4-(Azetidin-3-yl)phenol hydrochloride to achieve a 1–2 mM concentration and dissolve it in a 0.15 M KCl aqueous solution. Causality: The KCl acts as a background electrolyte to maintain constant ionic strength, preventing activity coefficient fluctuations during the titration.
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Titration Execution: Immerse the calibrated pH electrode into the thermostated (25.0 ± 0.1 °C) solution under continuous magnetic stirring. Titrate with a standardized 0.1 M NaOH solution in 0.05 mL increments.
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Data Acquisition: Record the pH after each addition once equilibrium is reached (drift < 0.01 pH/min).
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Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, calculated via the first derivative of the titration curve.
Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality for Method Selection: Kinetic solubility methods (relying on DMSO stock dilutions) frequently overestimate solubility due to the formation of metastable, supersaturated solutions[6]. The shake-flask method is the gold standard because it measures true thermodynamic equilibrium starting from the solid state[7].
Step-by-Step Methodology:
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Solid Excess Addition: Add an excess amount of solid 4-(Azetidin-3-yl)phenol hydrochloride (e.g., 5 mg) to 1.0 mL of aqueous phosphate buffer (pH 7.4) in a sealed glass vial.
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Equilibration: Agitate the suspension on an orbital shaker at 37.0 ± 0.5 °C for 24 to 72 hours[7]. Causality: Extended shaking ensures complete thermodynamic equilibrium between the solid lattice and the solvated ions.
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Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the undissolved solid, avoiding the disruption of the sediment. Carefully filter the supernatant through a low-binding 0.22 µm PVDF syringe filter.
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Quantification: Dilute the filtrate appropriately and quantify the concentration using a validated HPLC-UV method against a standard calibration curve.
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pH Verification (Self-Validation): Measure the pH of the final saturated solution[6]. Causality: Because the compound is a hydrochloride salt, dissolution of large quantities can consume buffer capacity and acidify the medium. If the final pH deviates by more than 0.05 units from 7.4, the buffer strength must be adjusted, and the experiment repeated.
Caption: Shake-flask thermodynamic solubility workflow emphasizing equilibrium and pH verification.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-(Azetidin-3-yl)phenol hydrochloride | 7606-33-9 | Benchchem [benchchem.com]
- 3. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bio-protocol.org [bio-protocol.org]
